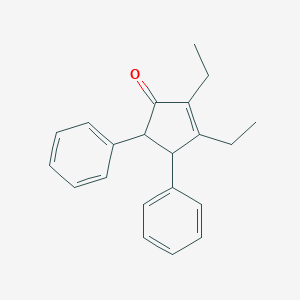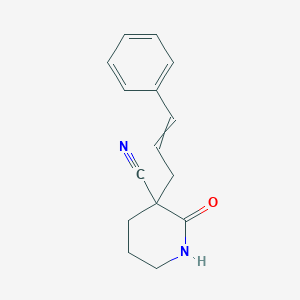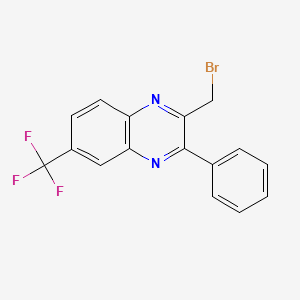
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of bromomethyl, phenyl, and trifluoromethyl groups in this compound enhances its reactivity and potential utility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with α-halo-β-dicarbonyl compounds. One common method includes the reaction of 2,3-dichloroquinoxaline with bromomethyl reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl and trifluoromethyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Agriculture: The compound can be used in the development of agrochemicals with enhanced efficacy and stability.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoxaline: Lacks the bromomethyl and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Trifluoromethyl)quinoxaline:
2-(Bromomethyl)quinoxaline: Lacks the phenyl and trifluoromethyl groups, leading to different biological and chemical properties.
Uniqueness
The presence of these groups allows for a wide range of chemical modifications and enhances the compound’s utility in various fields .
Propiedades
Número CAS |
646512-58-5 |
|---|---|
Fórmula molecular |
C16H10BrF3N2 |
Peso molecular |
367.16 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-phenyl-6-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C16H10BrF3N2/c17-9-14-15(10-4-2-1-3-5-10)22-13-8-11(16(18,19)20)6-7-12(13)21-14/h1-8H,9H2 |
Clave InChI |
TZOZYSMKHLVZMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
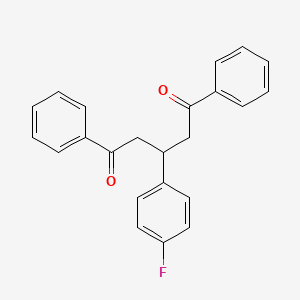
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

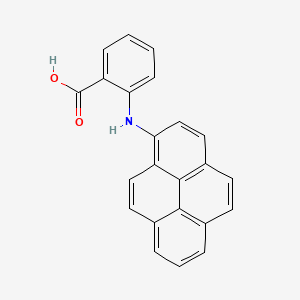
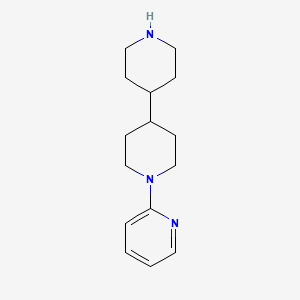
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
